Benzyl(2,2-difluoroethyl)amine

Description

Significance of Fluorinated Amines in Organic Synthesis and Medicinal Chemistry

Fluorinated amines are a critical class of organic compounds that have garnered substantial interest in medicinal chemistry and organic synthesis. The introduction of fluorine atoms into amine-containing molecules can dramatically alter their physicochemical and biological properties.

The strategic incorporation of fluorine can influence a molecule's basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netmdpi.com For instance, the high electronegativity of fluorine can lower the pKa of nearby amino groups, making them less basic. mdpi.com This modification can be crucial for optimizing the pharmacokinetic profile of a drug candidate, potentially leading to improved bioavailability. researchgate.netomicsonline.org The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. mdpi.com

In organic synthesis, fluorinated amines serve as versatile building blocks for the construction of more complex fluorinated molecules. alfa-chemistry.com The unique reactivity imparted by the fluorine atoms opens up novel synthetic pathways. chemistryviews.org The development of new methods for the synthesis of fluorinated amines, such as the hydroamination of gem-difluoroalkenes and the desulfurization-fluorination of thioamides, continues to be an active area of research. acs.orgresearchgate.net

Overview of the N-Benzyl-2,2-difluoroethanamine Structural Motif

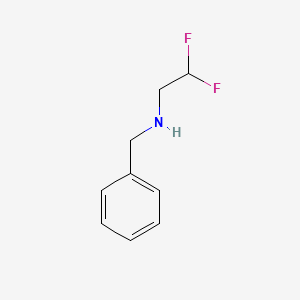

N-Benzyl-2,2-difluoroethanamine (C9H11F2N) is a specific fluorinated amine characterized by a benzyl (B1604629) group and a 2,2-difluoroethyl group attached to a nitrogen atom. uni.lu The benzyl group consists of a benzene (B151609) ring attached to a methylene (B1212753) (-CH2-) group, while the 2,2-difluoroethyl group features two fluorine atoms on the carbon adjacent to the nitrogen.

Key Structural Features:

Benzyl Group: Provides aromaticity and can engage in various chemical transformations.

Amine Linkage: The nitrogen atom serves as a key reactive center.

gem-Difluoroethyl Group: The two fluorine atoms on the same carbon significantly influence the molecule's electronic properties and reactivity.

The presence of the difluoroethyl group is particularly noteworthy. It is considered a bioisostere of an ether or hydroxyl group, meaning it can mimic these groups in biological systems while offering enhanced metabolic stability. nih.gov This makes the N-benzyl-2,2-difluoroethanamine scaffold an attractive starting point for the design of novel bioactive compounds.

Below is a table summarizing some of the predicted properties of N-Benzyl-2,2-difluoroethanamine and its related imine derivative.

Research Landscape and Historical Context of Difluoroethyl Amines

Research into difluoroethyl amines has been driven by the increasing recognition of the valuable properties that the difluoroethyl group imparts to molecules, particularly in the context of drug discovery. nih.gov The 1,1-difluoroethyl group is of particular interest as it can act as a bioisosteric replacement for other functional groups, enhancing metabolic stability. nih.gov

Historically, the synthesis of fluorinated amines presented significant challenges. chemistryviews.org However, recent advancements have led to the development of more efficient and scalable synthetic methods. These include the use of novel fluorinating agents and the development of catalytic processes. acs.orgnih.gov For instance, photoredox catalysis has emerged as a powerful tool for the construction of fluorinated amine building blocks. nottingham.ac.uk

The contemporary research landscape is focused on several key areas:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking more efficient, selective, and environmentally friendly ways to synthesize difluoroethyl amines. This includes the development of new catalysts and reagents. nih.gov

Exploration of Biological Activity: There is significant interest in synthesizing and screening libraries of difluoroethyl amine-containing compounds to identify new drug candidates. The difluoromethyl group is of great importance in medicinal chemistry. researchgate.net

Application in Materials Science: The unique properties of fluorinated compounds also make them of interest in the development of advanced materials.

The synthesis of chiral fluorinated amines is a particularly active area of research, as stereochemistry is often critical for biological activity. cas.cn Methods such as diastereoselective nucleophilic fluoroalkylation of imines are being explored to achieve high levels of stereocontrol. cas.cn

Table of Compound Names

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-benzyl-2,2-difluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSJSLQIBWQADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for N Benzyl 2,2 Difluoroethanamine

Amination Protocols for the Introduction of the 2,2-Difluoroethyl Moiety

The formation of N-Benzyl-2,2-difluoroethanamine is typically accomplished via amination reactions where the benzylamine (B48309) acts as a nucleophile. These protocols can be broadly categorized into two main approaches: the reaction with an alkyl halide and electrophilic amination strategies.

A direct and fundamental method for the synthesis of N-Benzyl-2,2-difluoroethanamine involves the nucleophilic substitution reaction between a 2,2-difluoro-1-haloethane (where the halogen can be chlorine, bromine, or iodine) and a benzylamine compound. researchgate.netgoogle.com This process is a foundational step in a two-stage method for producing 2,2-difluoroethylamine (B1345623), with N-benzyl-2,2-difluoroethanamine being the key intermediate. researchgate.net

The efficiency and yield of the reaction between 2,2-difluoro-1-haloethane and benzylamine are highly dependent on the careful optimization of several reaction parameters. Experimental and theoretical studies have been conducted to determine the ideal conditions. researchgate.net Key variables that are manipulated to maximize product formation and minimize side reactions include the reaction temperature, the molar ratio of the reactants, and the choice of solvent. researchgate.netgoogle.com

For instance, studies on the amination of 1-halo-2,2-difluoroethane have involved systematic changes in reaction temperature and the molar ratio of the amine to the haloalkane to gauge the impact on reaction difficulty and yield. researchgate.net While some preparations can be performed without a solvent, the use of an inert organic solvent is common. researchgate.netgoogle.com The solvent is typically used in sufficient quantity to ensure the reaction mixture remains effectively stirrable, often ranging from 2 to 20 times the amount of the 2,2-difluoro-1-haloethane used. google.com

Table 1: Key Parameters for Optimizing the Synthesis of N-Benzyl-2,2-difluoroethanamine

| Parameter | Variable Range/Options | Purpose |

| Temperature | 80°C - 200°C | To provide sufficient activation energy for the reaction. google.com |

| Molar Ratio | Amine:Haloethane from 1:1 to 30:1 | An excess of the amine can serve as an acid scavenger and drive the reaction forward. google.com |

| Solvent | None, or inert organic solvents (e.g., N-methylpyrrolidine) | To facilitate mixing and control reaction concentration. researchgate.netgoogle.com |

| Reactant | CHF₂CH₂-Hal (Hal = Cl, Br, I) | The choice of halogen affects reactivity (I > Br > Cl). researchgate.net |

While the direct amination of 2,2-difluoro-1-haloethane can proceed without a catalyst, particularly at elevated temperatures, catalytic systems are often employed to enhance reaction rates and allow for milder conditions. researchgate.netgoogle.com The use of a catalyst can accelerate the reaction with the amine. google.com In broader amination chemistry, various transition metal-based catalysts, including those based on palladium, nickel, cobalt, and copper, have proven effective for N-alkylation reactions. researchgate.netanr.frunimi.it These catalytic approaches, such as the "borrowing hydrogen" methodology where alcohols are used as alkylating agents, highlight the potential for catalyst development in related haloalkane amination reactions. anr.fr For the reaction of 2,2-difluoro-1-haloethane, catalysts may be used in concentrations ranging from 0.01% to 25% by weight relative to the haloalkane. google.com

A critical component of the reaction between 2,2-difluoro-1-haloethane and benzylamine is the inclusion of an acid scavenger. researchgate.netgoogle.com The reaction liberates a hydrohalogen acid (HCl, HBr, or HI) as a byproduct. google.com This acid can react with the basic benzylamine nucleophile, protonating it to form an ammonium (B1175870) salt. This non-nucleophilic salt is incapable of participating in the desired substitution reaction, which would halt or significantly slow the conversion to the product.

To prevent this, an acid scavenger—a base capable of neutralizing the generated acid—is added to the reaction mixture. google.com The acid scavenger can be an excess of the benzylamine reactant itself or a different, non-nucleophilic base such as an inorganic carbonate (e.g., potassium carbonate) or a tertiary amine (e.g., triethylamine). By neutralizing the acid as it is formed, the scavenger ensures that a sufficient concentration of the free benzylamine nucleophile is available to react with the 2,2-difluoro-1-haloethane, thereby maximizing reaction efficiency and product yield.

An alternative and complementary strategy for forming the C-N bond in N-Benzyl-2,2-difluoroethanamine is through electrophilic 2,2-difluoroethylation. This approach reverses the polarity of the reactants; instead of a nucleophilic amine attacking an electrophilic alkyl halide, the amine acts as a nucleophile towards a reagent that formally delivers an electrophilic 2,2-difluoroethyl cation ("CHF₂CH₂⁺"). This method is particularly valuable as it can offer different selectivity and functional group tolerance compared to traditional Sₙ2-type reactions. chemrxiv.org

A state-of-the-art method for the electrophilic 2,2-difluoroethylation of amines utilizes hypervalent iodine(III) reagents. chemrxiv.orgsynthical.comnih.gov Specifically, a (2,2-difluoro-ethyl)(aryl)iodonium triflate salt has been developed for the efficient transfer of the 2,2-difluoroethyl group to various nucleophiles, including primary and secondary amines like benzylamine. chemrxiv.orgchemrxiv.org

This transformation is significant because it provides a metal-free method for the selective mono-2,2-difluoroethylation of primary amines, a challenge often encountered with standard alkylation methods that can lead to over-alkylation. chemrxiv.orgthieme-connect.com The reaction is believed to proceed through a ligand coupling mechanism rather than a direct Sₙ2 displacement, which accounts for its high selectivity. thieme-connect.com The key iodonium salt reagent can be generated in situ from 1,1-difluoro-2-iodoethane, an aromatic ligand like anisole, and an oxidant such as m-chloroperoxybenzoic acid (mCPBA). thieme-connect.comresearchgate.net

Table 2: Representative Conditions for Electrophilic 2,2-Difluoroethylation of an Amine

| Step | Reagents & Conditions | Purpose |

| 1. Reagent Formation | 1,1-difluoro-2-iodoethane, anisole, mCPBA, CF₃SO₃H, in MeCN, 0–25 °C, 24 h | In situ generation of the (2,2-difluoro-ethyl)(aryl)iodonium triflate reagent. researchgate.net |

| 2. Amination | Amine (1.5 equiv.), Na₂CO₃ (base), in CH₂Cl₂, room temperature, 12 h | Reaction of the amine nucleophile with the hypervalent iodine reagent to form the N-(2,2-difluoroethyl) product. researchgate.netresearchgate.net |

This hypervalent iodine-based strategy represents a significant advance, enabling access to a wide range of 2,2-difluoroethylated compounds under mild conditions and with high selectivity. chemrxiv.orgsynthical.com

Electrophilic 2,2-Difluoroethylation of Amine Nucleophiles

Mechanistic Aspects of Ligand Coupling in Electrophilic Difluoroethylation

Electrophilic difluoroethylation is a crucial method for introducing the difluoroethyl moiety onto nucleophiles such as amines. This process typically involves reagents that can deliver an electrophilic "CF2CH2R" species or a synthetic equivalent. While the term "ligand coupling" is more common in transition-metal catalysis, in the context of electrophilic fluoroalkylation with hypervalent iodine or sulfonium salt reagents, the mechanism centers on the transfer of the fluoroalkyl group from the reagent to the nucleophile. nih.govresearchgate.net

The mechanism of electrophilic fluorination and fluoroalkylation remains a subject of discussion, with potential pathways including a direct SN2 displacement or a single-electron transfer (SET) process. wikipedia.org In an SN2-type mechanism, the nitrogen atom of the amine directly attacks the carbon atom bearing the fluorine atoms in the electrophilic reagent. This results in the displacement of a leaving group and the formation of the C-N bond.

Conversely, a SET mechanism would involve the transfer of an electron from the nucleophilic amine to the electrophilic reagent, generating a radical cation and a fluoroalkyl radical. nih.gov These radical species would then combine to form the final product. The operative mechanism can depend on the specific reagent, the nucleophile, and the reaction conditions. uni-muenchen.de Reagents like Togni's (hypervalent iodine-based) and Umemoto's (S-(trifluoromethyl)dibenzothiophenium salts) are common for electrophilic fluoroalkylation and operate through the generation of an electrophilic species that reacts with nucleophiles. nih.govuni-muenchen.de

Reductive Amination Approaches to Difluoroethyl Amines

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including N-Benzyl-2,2-difluoroethanamine. wikipedia.org This reaction involves the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org The process can be performed in a one-pot fashion, where the carbonyl compound, the amine, and a reducing agent are combined. wikipedia.orgarkat-usa.org

The general mechanism proceeds in two main stages:

Imine Formation : The amine (e.g., benzylamine) nucleophilically attacks the carbonyl carbon of an aldehyde or ketone (e.g., a 2,2-difluoroacetaldehyde derivative). This forms a hemiaminal intermediate, which then dehydrates to form an imine (or an iminium ion if a secondary amine is used). wikipedia.org This step is typically favored under neutral or weakly acidic conditions. wikipedia.org

Reduction : The intermediate imine is then reduced to the corresponding amine. masterorganicchemistry.com A key advantage of this method is the use of reducing agents that are selective for the imine over the starting carbonyl compound. masterorganicchemistry.com

Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough not to reduce the aldehyde or ketone starting material but are effective for reducing the imine intermediate. masterorganicchemistry.com A biomimetic approach has been studied for the reductive amination of fluorinated aldehydes and ketones, highlighting the utility of this method for preparing fluorine-containing amines. acs.org

Table 1: Examples of Reductive Amination for Amine Synthesis This table is representative of the general reductive amination process.

| Carbonyl Compound | Amine | Reducing Agent | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde (B42025) | Methylamine | NaBH3CN | N-Methylbenzylamine | High |

| Acetone | Benzylamine | NaBH(OAc)3 | N-Isopropylbenzylamine | High |

| Cyclohexanone | Ammonia (B1221849) | H2, Pd/C | Cyclohexylamine | Good |

| 4-Fluoropropiophenone | Various amines | Reductive Aminases | Chiral amines | - |

Reductive Cyclization and Amine Coupling Reactions for Fluorinated Heterocycles

The principles of reductive amination can be extended to intramolecular reactions to form fluorinated nitrogen-containing heterocycles. wikipedia.org When a molecule contains both a carbonyl group and an amine, it can undergo an intramolecular cyclization followed by reduction to yield a cyclic amine. nih.gov This strategy is valuable for synthesizing important structural motifs like fluorinated pyrrolidines, piperidines, and other azaheterocycles. chim.itekb.eg

One synthetic approach involves a nucleophilic addition/radical cyclization sequence. For instance, the synthesis of a 3,3-difluoropyrrolidine derivative can be achieved from an N-(tert-butylsulfinyl)imine through the addition of a CF2-containing reagent, which subsequently undergoes a radical cyclization to form the five-membered ring. nih.gov Other strategies include Pd-catalyzed annulation reactions to form fluorinated piperidines. chim.it The synthesis of fluorinated heterocycles is of significant interest as these structures are prevalent in medicinal chemistry. researchgate.net

Table 2: Strategies for Synthesizing Fluorinated N-Heterocycles

| Starting Material Type | Reaction Strategy | Resulting Heterocycle |

|---|---|---|

| Unsaturated N-iodoamines | Intramolecular Aminofluorination | Fluorinated azaheterocycles |

| N-(tert-butylsulfinyl)imine | Nucleophilic addition/Radical cyclization | 3,3-Difluoropyrrolidine |

| α-Fluoro-β-ketoesters | Pd-catalyzed [4+2] annulation | Fluorinated piperidine |

| Fluorinated amino acids | Photofluorination | 3-Fluoroazetidine |

Silane-Mediated Difluoroethylation Reactions and Their Scope

Silanes, particularly organosilanes like triethylsilane (Et3SiH), have emerged as effective and mild reducing agents for reductive amination. organic-chemistry.orgchemicalbook.com They are often used in combination with an acid, such as trifluoroacetic acid (TFA), or a Lewis acid to activate the carbonyl group or the intermediate imine. chemicalbook.commsu.edu

A practical one-pot synthesis of difluoroethylamines has been developed using difluoroacetic acid as the starting material in a silane-mediated process. nottingham.ac.uknottingham.ac.uk This method involves two key steps within a single pot:

Amide Formation : Difluoroacetic acid is first coupled with an amine to form the corresponding difluoroacetamide.

Amide Reduction : The resulting amide is then reduced with a silane to afford the final difluoroethylamine. nottingham.ac.uk

This approach is flexible, allowing for the isolation of the intermediate amide or proceeding directly to the amine. nottingham.ac.uk The scope of this reaction is broad, accommodating various amines. The use of silanes avoids harsh reducing agents and often results in clean reactions with straightforward workups. nottingham.ac.uk

Table 3: Scope of Silane-Mediated Reductive Amination This table illustrates the general utility of silanes in reductive amination.

| Carbonyl/Carboxylic Acid | Amine | Silane Reagent | Catalyst/Activator | Product Type |

|---|---|---|---|---|

| Difluoroacetic Acid | Various primary/secondary amines | Phenylsilane | - | N-(2,2-difluoroethyl)amine |

| Aldehydes/Ketones | Secondary amines | Et3SiH | Iridium complex | Tertiary amines |

| Aldehydes/Ketones | Various amines | Et3SiH | InCl3 | Secondary/Tertiary amines |

| N-Sulfonyl aldimines | - | Hydrosilane | Molecular iodine | N-Alkylsulfonamides |

Functional Group Transformations for N-Benzyl-2,2-difluoroethanamine Synthesis

Catalytic Hydrogenation for Benzyl (B1604629) Group Removal in Derivative Synthesis

The benzyl group is frequently used as a protecting group for amines due to its stability and ease of removal. researchgate.net In the synthesis of derivatives of N-Benzyl-2,2-difluoroethanamine, the removal of the N-benzyl group is a common transformation to yield the free 2,2-difluoroethylamine core, which can then be further functionalized. mdpi.com

Catalytic hydrogenation is a standard method for N-debenzylation. This is typically achieved using hydrogen gas (H2) and a palladium catalyst, most commonly 5-10% palladium on activated carbon (Pd/C). sciencemadness.org

An alternative and often more convenient method is catalytic transfer hydrogenation. researchgate.netduke.edu This approach avoids the need for pressurized hydrogen gas by using a hydrogen donor molecule in the presence of the Pd/C catalyst. duke.edu Ammonium formate (HCOONH4) is a widely used and efficient hydrogen donor for this purpose. duke.eduorgsyn.org The reaction is typically fast, often completing within minutes at reflux temperatures. researchgate.net

The mechanism of transfer hydrogenation with formate involves the decomposition of the formate on the palladium surface to generate adsorbed hydrogen, which then effects the hydrogenolysis of the C-N bond. researchgate.net

Table 4: Conditions for Catalytic N-Debenzylation

| Substrate Type | Catalyst | Hydrogen Source | Solvent | Conditions |

|---|---|---|---|---|

| N-Benzyl Amine | 10% Pd/C | Ammonium Formate | Methanol | Reflux, 10-60 min |

| O-Benzyl Ether | Pd(0) EnCat™ 30NP | Cyclohexene/Acetic Acid | Ethanol (B145695) | Room Temp, overnight |

| N-Benzyl Amine | Pd(0) EnCat™ 30NP | H2 (balloon) | Ethanol | Room Temp, overnight |

| N-Benzyl Aniline | Pd/C | H2 (gas) | Various | Acidic additive may increase rate |

Polyfluoroalkylation Strategies for Nitrogen-Containing Compounds

The introduction of polyfluoroalkyl groups onto nitrogen atoms is a key strategy in medicinal and materials chemistry. Beyond the specific synthesis of N-Benzyl-2,2-difluoroethanamine, general methods for N-polyfluoroalkylation are of great importance. researchgate.net

One efficient and modern approach involves the N-polyfluoroalkylation of weakly nucleophilic nitrogen compounds, such as sulfonamides, using sulfuryl fluoride (SO2F2) and commercially available fluorinated alcohols. researchgate.net This method proceeds via the in situ formation of polyfluoroalkyl fluorosulfonates, which are highly reactive electrophilic alkylating agents. This process offers a significant advantage as it avoids the use of polyfluoroalkyl halides, some of which are regulated ozone-depleting substances. researchgate.net The strategy has been successfully applied to a variety of sulfonamides and phthalimide derivatives, providing access to N-(polyfluoroalkyl)anilines and primary and secondary N-(polyfluoroalkyl)amines. researchgate.net

Other strategies may involve the use of specific electrophilic fluoroalkylation reagents or radical-based methods to form the crucial C-N bond. researchgate.netrsc.org

Table 5: Scope of N-Polyfluoroalkylation of Sulfonamides Reaction conditions typically involve a sulfonamide, a fluoroalcohol, SO2F2, and a base.

| Sulfonamide Substrate | Fluoroalcohol | Product Type | Reported Yield (%) |

|---|---|---|---|

| N-Phenylmethanesulfonamide | CF3CH2OH | N-(2,2,2-trifluoroethyl)aniline derivative | High |

| 4-Methoxy-N-phenylbenzenesulfonamide | CF3CF2CH2OH | N-(2,2,3,3,3-pentafluoropropyl)aniline derivative | 89 |

| N-(quinolin-8-yl)benzenesulfonamide | CF3CH2OH | N-trifluoroethylated quinoline derivative | 51 |

| N-Phenyl-4-(trifluoromethyl)benzenesulfonamide | CF3CH2OH | N-trifluoroethylated aniline derivative | High |

Computational Chemistry and Theoretical Modeling of N Benzyl 2,2 Difluoroethanamine Systems

Quantum Chemical Calculations for Molecular Structure and Energetics

No specific studies were identified that performed quantum chemical calculations to determine the optimized molecular geometry, bond lengths, bond angles, or energetic profile of Benzyl(2,2-difluoroethyl)amine. Such calculations, often employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF), are fundamental for understanding the molecule's three-dimensional structure and stability.

Prediction of Molecular Thermodynamic Properties

Information regarding the computational prediction of molecular thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy for this compound, is absent from the reviewed literature. These properties are typically derived from the vibrational frequencies calculated through quantum chemical methods and are crucial for predicting the compound's behavior under various temperature and pressure conditions.

Reaction Rate Coefficient Calculation and Transition State Theory (TST, VTST)

There is no available research on the calculation of reaction rate coefficients for chemical reactions involving this compound. Furthermore, no studies have applied Transition State Theory (TST) or Variational Transition State Theory (VTST) to model the kinetics of its potential reactions. wikipedia.orgrsc.org These theoretical frameworks are essential for understanding reaction mechanisms and predicting how fast a reaction will proceed. wikipedia.org

Analysis of Electron Density, Population, and Bond Order

An analysis of the electronic structure of this compound, including studies on its electron density distribution, atomic charges (population analysis), and bond order, has not been reported in the accessible scientific literature. These analyses provide deep insights into the chemical bonding, reactivity, and non-covalent interactions within the molecule.

Advanced Spectroscopic Characterization and Structural Analysis of N Benzyl 2,2 Difluoroethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Amines

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For organofluorine compounds, the presence of the 19F nucleus, which is 100% abundant and has a high gyromagnetic ratio, offers a powerful diagnostic tool alongside traditional 1H and 13C NMR. huji.ac.il

19F NMR spectroscopy is exceptionally sensitive to the local electronic environment, resulting in a wide range of chemical shifts that are highly indicative of molecular structure. huji.ac.il For the difluoroethyl moiety (-CH2CHF2) in N-Benzyl-2,2-difluoroethanamine, the 19F NMR spectrum provides critical information.

The two fluorine atoms are chemically equivalent and would be expected to produce a single resonance. The chemical shift of this signal is influenced by the electron-withdrawing nature of the adjacent amine and benzyl (B1604629) groups. The most significant feature in the spectrum is the coupling pattern. The fluorine nuclei will couple with the adjacent methylene (B1212753) (-CH2-) and methine (-CHF2) protons. This results in a complex multiplet structure in both the 19F and 1H NMR spectra, governed by the respective coupling constants (J-values). Specifically, the 19F signal would be split by the two protons on the adjacent carbon (a triplet, 3JHF) and the single proton on the same carbon (a doublet, 2JHF), resulting in a triplet of doublets. Analysis of these coupling constants is instrumental in confirming the connectivity around the difluoroethyl group. huji.ac.il

Key Research Findings from 19F NMR:

Chemical Shift: Provides information about the electronic environment of the fluorine atoms.

Coupling Constants: The magnitude of 2JHF and 3JHF coupling constants confirms the through-bond proximity of protons, solidifying the structural assignment. nih.gov

Purity Assessment: The integration of the 19F NMR signal can be used for quantitative analysis and to assess the purity of the compound. huji.ac.il

1H and 13C NMR spectra provide a complete map of the proton and carbon skeletons of the molecule. The chemical shifts are influenced by inductive effects, hybridization, and magnetic anisotropy. For N-Benzyl-2,2-difluoroethanamine, distinct regions in the spectra correspond to the benzyl group and the difluoroethyl chain.

1H NMR Analysis:

Aromatic Protons: The protons on the benzyl ring typically appear in the aromatic region (δ 7.2-7.5 ppm).

Benzyl CH2: The two protons of the benzylic methylene group (-CH2-Ph) are expected to appear as a singlet around δ 3.8-4.0 ppm, shifted downfield by the adjacent nitrogen atom.

Ethyl CH2: The methylene protons adjacent to the difluoro group (-CH2-CHF2) will be shifted downfield by both the nitrogen and the fluorine atoms. Their signal will appear as a triplet of triplets due to coupling with both the N-H proton and the two fluorine atoms.

CHF2 Proton: The single proton on the difluorinated carbon (-CHF2) will exhibit the most complex signal. It is expected to appear as a triplet of triplets (a tt) due to coupling with the two adjacent methylene protons (3JHH) and the two geminal fluorine atoms (2JHF). This signal is typically found at a significantly downfield chemical shift due to the strong deshielding effect of the two fluorine atoms.

N-H Proton: The amine proton signal is often broad and its chemical shift is variable, depending on solvent and concentration. researchgate.net

13C NMR Analysis:

Aromatic Carbons: The carbons of the phenyl ring will resonate in the typical aromatic region (δ 127-140 ppm).

Benzyl CH2: The benzylic carbon will appear around δ 50-55 ppm.

Ethyl CH2: The carbon adjacent to the difluoro group will be found in the δ 45-55 ppm range, influenced by the nitrogen atom.

CHF2 Carbon: The carbon atom bonded to the two fluorine atoms will show the most characteristic signal. It will appear as a triplet due to one-bond carbon-fluorine coupling (1JCF) and will be shifted significantly downfield, often appearing in the δ 110-120 ppm region. The large magnitude of the 1JCF coupling constant is a definitive indicator of a direct C-F bond. st-andrews.ac.uk

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ) for N-Benzyl-2,2-difluoroethanamine

| Group | Assignment | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) | Key Couplings |

|---|---|---|---|---|

| Benzyl | Aromatic C-H | 7.2 - 7.5 (m) | 127 - 140 | nJHH |

| Benzyl | Benzylic CH2 | ~3.9 (s) | ~54 | - |

| Amine | N-H | Variable (broad s) | - | - |

| Ethyl | N-CH2 | ~3.1 (td) | ~50 | 3JHH, 3JHF |

| Ethyl | CHF2 | ~5.9 (tt) | ~115 (t) | 2JHF, 3JHH, 1JCF |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS), often performed on instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, provides highly accurate mass measurements. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For N-Benzyl-2,2-difluoroethanamine (C9H11F2N), HRMS can distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). The calculated exact mass of the protonated molecule [M+H]+ serves as a definitive confirmation of its identity.

Table 2: Precise Mass Determination via HRMS

| Species | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C9H11F2N | 171.08593 |

| Protonated Molecule [M+H]+ | C9H12F2N+ | 172.09371 |

| Sodium Adduct [M+Na]+ | C9H11F2NNa+ | 194.07568 |

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. The measured parameter is the collision cross section (CCS), which is a value representing the effective area of the ion as it tumbles and drifts through a buffer gas. Predictive CCS analysis uses computational models to calculate theoretical CCS values for a proposed structure. The close agreement between an experimentally measured CCS value and a predicted value provides an additional, orthogonal dimension of confirmation for the molecular structure, complementing the information from HRMS. This is particularly useful for distinguishing between structural isomers, which have identical exact masses but different three-dimensional shapes and therefore different CCS values.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov The frequencies of these vibrations are characteristic of specific functional groups, making these techniques ideal for structural confirmation.

For N-Benzyl-2,2-difluoroethanamine, the key vibrational modes include:

N-H Stretch: A moderate to weak absorption in the IR spectrum around 3300-3500 cm-1 is characteristic of the secondary amine N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm-1, while aliphatic C-H stretches from the methylene groups are observed just below 3000 cm-1. theaic.org

C=C Stretches: Aromatic ring stretching vibrations typically result in several bands in the 1450-1600 cm-1 region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond is expected in the 1020-1250 cm-1 range. researchgate.net

C-F Stretches: The most diagnostic signals for this molecule are the carbon-fluorine stretches. Due to the high electronegativity of fluorine and the strength of the C-F bond, these vibrations are very strong in the IR spectrum and typically appear in the 1000-1150 cm-1 region. st-andrews.ac.uk The presence of two fluorine atoms on the same carbon results in intense, characteristic absorption bands.

Table 3: Characteristic Vibrational Frequencies for N-Benzyl-2,2-difluoroethanamine

| Vibrational Mode | Functional Group | Expected Frequency Range (cm-1) | Expected IR Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak-Medium |

| Aromatic C-H Stretch | Phenyl Ring | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch | -CH2- | 2850 - 2960 | Medium |

| C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium-Strong |

| C-N Stretch | Alkyl Amine | 1020 - 1250 | Medium |

| C-F Stretch | -CF2 | 1000 - 1150 | Strong |

The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of the molecular structure of N-Benzyl-2,2-difluoroethanamine, confirming atomic connectivity, elemental composition, and the presence of key functional groups.

Electronic Spectroscopy for Radical Species and Excited States (by analogy to difluorobenzyl radical systems)

Free radicals possess one or more unpaired electrons, leading to distinct electronic states, primarily doublet (D) and quartet (Q) states. mdpi.com The electronic transitions between these states are the focus of electronic spectroscopy. For benzyl-type radicals, the most commonly studied transition is the D₁ → D₀ emission. idpublications.orgacs.orgidpublications.org The benzyl radical and its derivatives are known to have two low-lying excited electronic states, D₁ (1²A₂) and D₂ (1²B₂), which are close in energy to the D₀ (1²B₂) ground state. koreascience.kriaea.org

The generation and spectroscopic analysis of fluorinated benzyl radicals are often performed using techniques like corona excited supersonic expansion (CESE). idpublications.orgidpublications.org This method allows for the production of jet-cooled radicals from a precursor molecule (e.g., difluorotoluene), enabling the observation of well-resolved vibronic emission spectra. idpublications.orgacs.org

Fluorine Substitution Effects

Research on various isomers of difluorobenzyl radicals reveals that fluorine substitution has a predictable effect on the electronic transition energies. The origin of the D₁ → D₀ electronic transition is red-shifted (moved to a lower energy) upon the substitution of fluorine onto the benzene (B151609) ring. koreascience.kr This shift is attributed to the electronic interaction between the fluorine substituents and the π-electron system of the benzene ring. koreascience.kr It has been demonstrated that for symmetrically bi-substituted benzyl radicals, the total shift can be accurately predicted by combining the shifts caused by individual mono-substitutions, suggesting that each substituent contributes independently to the electronic energy of the molecule. koreascience.kr

The vibronic emission spectrum of the 2,3-difluorobenzyl radical, for instance, shows most of its intensity in the 19000 - 22000 cm⁻¹ region. idpublications.org The analysis of such spectra allows for the assignment of fundamental vibrational modes in the ground electronic state, often aided by ab initio calculations. idpublications.orgresearchgate.net

Detailed Vibronic Structure Analysis

The analysis of the vibronic structure in the emission spectra of difluorobenzyl radicals provides detailed information about the ground state vibrational frequencies. For example, in the C₂v symmetry 2,6-difluorobenzyl radical, specific vibrational modes are observed with varying intensities. The table below presents the assignment of observed bands in the vibronic emission spectrum of the 2,6-difluorobenzyl radical, compared with calculated values.

| Assignment | Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Description of Vibrational Mode |

|---|---|---|---|

| 6a | 410 | 411 | In-plane ring deformation |

| 6b | Not observed (very weak) | 630 | In-plane ring deformation |

| 1 | 686 | 699 | Ring breathing vibration |

| 18b | 550 | 555 | C–H bending motion |

Data derived from analysis of the 2,6-difluorobenzyl radical spectrum and B3LYP/cc-pvdz ab initio calculations. idpublications.org

This detailed analysis highlights how electronic spectroscopy can probe the vibrational structure of a radical's ground electronic state. The strong intensity of the 6a mode compared to the barely detectable 6b mode in the 2,6-difluorobenzyl radical is a key characteristic of its spectrum. idpublications.org

By analogy, a radical species formed from Benzyl(2,2-difluoroethyl)amine, particularly if it involves the benzyl moiety, would be expected to exhibit a complex vibronic spectrum. The electronic properties would be influenced by the -N(H)CH₂CHF₂ group attached to the benzylic carbon. This group's inductive and potential hyperconjugative effects would likely shift the D₁ → D₀ transition energy relative to the unsubstituted benzyl radical. The vibrational modes involving the amine and difluoroethyl groups would also couple to the electronic transition, leading to a unique and potentially dense spectral signature.

Medicinal Chemistry Applications and Bioisosteric Utility of the 2,2 Difluoroethyl Moiety

Design and Synthesis of Bioactive N-Benzyl-2,2-difluoroethanamine Derivatives

The synthesis of these derivatives can be achieved through several established synthetic routes. A common method involves the reductive amination of a suitably substituted benzaldehyde (B42025) with 2,2-difluoroethylamine (B1345623). This approach allows for a high degree of diversity in the aromatic ring of the benzyl (B1604629) group, enabling the exploration of structure-activity relationships.

Another synthetic strategy is the nucleophilic substitution of a benzyl halide with 2,2-difluoroethylamine. The choice of solvent and base is crucial in this reaction to ensure high yields and minimize side products. The availability of various substituted benzyl halides and the commercial availability of 2,2-difluoroethylamine make this a versatile and practical approach for generating a library of N-benzyl-2,2-difluoroethanamine derivatives for biological screening.

The design of bioactive derivatives often focuses on mimicking the structure of a known ligand for a biological target or introducing the 2,2-difluoroethyl moiety to improve the properties of an existing lead compound. For instance, in the development of inhibitors for enzymes such as histone deacetylases (HDACs) or acetylcholinesterase (AChE), the N-benzylpiperidine scaffold has been extensively utilized. nih.govnih.gov By analogy, N-benzyl-2,2-difluoroethanamine can be envisioned as a key structural unit in the design of novel inhibitors for a range of therapeutic targets.

The 2,2-Difluoroethyl Group as a Lipophilic Hydrogen Bond Donor

A key feature of the 2,2-difluoroethyl group that makes it particularly attractive in medicinal chemistry is its ability to act as a lipophilic hydrogen bond donor. thieme-connect.comresearchgate.net The two electron-withdrawing fluorine atoms on the α-carbon increase the acidity of the C-H bond, enabling it to form a weak hydrogen bond with a hydrogen bond acceptor on a biological target. nih.gov This interaction can contribute to the binding affinity and selectivity of a drug candidate.

The "lipophilic hydrogen bond donor" concept has been a significant driver in the adoption of the difluoromethyl and related groups in drug design. researchgate.net The ability to form a hydrogen bond in a non-polar environment can be a critical factor in achieving high potency and selectivity for a particular biological target.

Modulation of Basicity and Lipophilicity through Fluorine Incorporation

The incorporation of fluorine atoms into a molecule has a profound impact on its physicochemical properties, most notably its basicity and lipophilicity. acs.orgresearchgate.net In the case of Benzyl(2,2-difluoroethyl)amine, the two fluorine atoms on the ethyl group significantly reduce the basicity of the amine nitrogen. This is due to the strong electron-withdrawing inductive effect of the fluorine atoms, which decreases the electron density on the nitrogen, making it less likely to accept a proton.

This reduction in basicity can be highly advantageous in drug design. Highly basic amines are often associated with off-target effects, such as binding to hERG channels, which can lead to cardiotoxicity. By lowering the pKa of the amine, the risk of such interactions can be mitigated. Furthermore, a lower basicity can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in a favorable manner.

| Property | Effect of 2,2-Difluoroethyl Group | Rationale |

| Basicity (pKa) | Decreased | Strong electron-withdrawing inductive effect of fluorine atoms reduces electron density on the nitrogen. acs.org |

| Lipophilicity (logP) | Increased | Replacement of C-H bonds with more lipophilic C-F bonds increases the hydrophobic surface area. benthamscience.comnih.gov |

Bioisosteric Replacement of Functional Groups (Alcohol, Thiol, Amide) in Drug Design

The 2,2-difluoroethyl group is widely recognized as a valuable bioisostere for several common functional groups, including alcohols (-OH), thiols (-SH), and amides (-CONH-). researchgate.netresearchgate.netnih.gov Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, metabolic stability, or pharmacokinetic properties while retaining its primary biological activity. drughunter.combaranlab.org

As a bioisostere for an alcohol or thiol, the 2,2-difluoroethyl group can mimic the hydrogen bond donating capability of the hydroxyl or sulfhydryl group. nih.gov However, unlike these groups, the 2,2-difluoroethyl moiety is not susceptible to common metabolic pathways such as oxidation or glucuronidation, which can lead to rapid clearance of the drug from the body. This can result in a significantly improved metabolic stability and a longer duration of action.

The 2,2-difluoroethyl group can also serve as a bioisostere for the N-H group of an amide. Amide bonds are prevalent in many biologically active molecules but are often susceptible to enzymatic cleavage by proteases. Replacing an amide linkage with a more stable group that retains the ability to form key hydrogen bond interactions is a common goal in drug design. The 2,2-difluoroethyl group, with its hydrogen bond donating capacity and metabolic stability, presents an attractive option for this type of bioisosteric replacement.

| Functional Group | Bioisosteric Replacement | Advantages |

| Alcohol (-OH) | 2,2-Difluoroethyl | Improved metabolic stability, increased lipophilicity. researchgate.net |

| Thiol (-SH) | 2,2-Difluoroethyl | Enhanced metabolic stability, can mimic hydrogen bond donation. researchgate.net |

| Amide (-CONH-) | 2,2-Difluoroethyl (mimicking N-H) | Increased resistance to enzymatic cleavage, maintains hydrogen bonding potential. nih.gov |

Impact on Metabolic Stability and Pharmacokinetic Profiles of Drug Candidates

A major challenge in drug development is ensuring that a promising new compound has a suitable pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). longdom.org A common reason for the failure of drug candidates in clinical trials is poor metabolic stability, leading to rapid clearance from the body and a short half-life.

Development of N-Benzyl-2,2-difluoroethanamine as a Scaffold in Drug Discovery

The N-benzyl-2,2-difluoroethanamine core structure represents a valuable scaffold for the development of new therapeutic agents. A scaffold is a central molecular framework upon which a variety of substituents can be attached to create a library of diverse compounds for biological screening. The properties of the N-benzyl-2,2-difluoroethanamine scaffold make it an attractive starting point for drug discovery programs.

The N-benzyl portion of the scaffold provides a versatile platform for introducing a wide range of substituents on the aromatic ring, allowing for the fine-tuning of steric and electronic properties to optimize interactions with a biological target. nih.gov The 2,2-difluoroethyl group imparts the beneficial properties discussed previously, such as modulated basicity, increased lipophilicity, and enhanced metabolic stability.

Fluoroalkylated amine scaffolds, in general, are of significant interest in lead structure research. researchgate.net The incorporation of fluoroalkyl groups can lead to compounds with improved drug-like properties. The N-benzyl-2,2-difluoroethanamine scaffold is a prime example of such a scaffold. Its use in lead optimization can help to address common liabilities associated with non-fluorinated amine-containing compounds, such as poor metabolic stability and off-target effects.

The development of novel synthetic methodologies for the efficient construction of fluoroalkylated amine scaffolds is an active area of research. These methods aim to provide medicinal chemists with a broad toolkit for the rapid generation of diverse compound libraries based on these valuable scaffolds. The N-benzyl-2,2-difluoroethanamine scaffold is well-positioned to be a key building block in the discovery of new and improved drugs for a wide range of diseases.

Application in Antimycobacterial Activity Research (e.g., DprE1 Inhibitors)

The 2,2-difluoroethyl moiety has emerged as a significant pharmacophore in the development of novel antimycobacterial agents, particularly in the design of inhibitors for decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for new tuberculosis therapies. nih.gov The introduction of a 2,2-difluoroethyl group onto various molecular scaffolds has been shown to significantly influence their antimycobacterial potency.

A notable example is found in a series of benzomorpholine-based compounds designed as DprE1 inhibitors. nih.gov Within this series, compound B2 , which features a 2,2-difluoroethyl group at the R₃ position, demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis H37Ra with a minimum inhibitory concentration (MIC) of 0.39 µg/mL. nih.gov This level of activity is comparable to that of TBA-7371, another potent DprE1 inhibitor. The study highlighted the critical nature of the 2,2-difluoroethyl substitution for activity. When this group was replaced with a 2,2,2-trifluoroethyl or an ethanol (B145695) group, the antimycobacterial activity was almost completely abolished, with MIC values soaring to ≥100 µg/mL. nih.gov This underscores the specific structural and electronic contributions of the 2,2-difluoroethyl moiety to the compound's inhibitory capacity.

Further structure-activity relationship (SAR) studies within the same series revealed that while bulkier cyclic alkane substitutions at the R₃ position did not surpass the potency of the 2,2-difluoroethyl analogue, they did suggest that this position is amenable to larger substituents. nih.gov The potent activity of the 2,2-difluoroethyl-containing compound B2 showcases the bioisosteric utility of this group, likely influencing factors such as metabolic stability, lipophilicity, and binding interactions within the active site of DprE1.

Table 1: Antimycobacterial Activity of Benzomorpholine-Based DprE1 Inhibitors

| Compound | R₃ Substitution | MIC (µg/mL) against M. tuberculosis H37Ra |

|---|---|---|

| B2 | 2,2-difluoroethyl | 0.39 |

| B12 | 2,2,2-trifluoroethyl | ≥100 |

| B13 | ethanol | ≥100 |

Synthesis of Fluorinated Tetrahydroisoquinoline Derivatives in Pharmaceutical Contexts

The synthesis of fluorinated tetrahydroisoquinoline derivatives is of significant interest in pharmaceutical chemistry due to the prevalence of the tetrahydroisoquinoline core in a wide range of biologically active molecules. While direct synthetic routes starting from this compound are not extensively documented in the reviewed literature, established methods for tetrahydroisoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide a framework for how such a synthesis could be approached.

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines. wikipedia.orgnrochemistry.com This reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.org To utilize a precursor derived from this compound in a Bischler-Napieralski synthesis, the amine would first need to be acylated to form the corresponding β-phenylethylamide. For instance, N-(2,2-difluoroethyl)-N-(phenylethyl)acetamide could be a suitable substrate. The subsequent intramolecular electrophilic aromatic substitution would lead to the formation of a fluorinated dihydroisoquinoline, which can then be reduced to the desired tetrahydroisoquinoline derivative. The presence of electron-donating groups on the phenyl ring of the β-phenylethylamine precursor generally facilitates the cyclization. jk-sci.com

The Pictet-Spengler reaction is another cornerstone in the synthesis of tetrahydroisoquinolines. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgebrary.net this compound itself is not a β-arylethylamine and therefore not a direct substrate for the Pictet-Spengler reaction. A suitable precursor would need to have the amino group attached to an ethyl chain which is then connected to the aromatic ring, for example, 2-phenyl-N-(2,2-difluoroethyl)ethan-1-amine. This precursor could then undergo a Pictet-Spengler reaction with an appropriate aldehyde to yield a fluorinated tetrahydroisoquinoline. The reaction proceeds through the formation of an iminium ion, which then undergoes intramolecular electrophilic attack on the aromatic ring. wikipedia.org The success of the cyclization is highly dependent on the nucleophilicity of the aromatic ring. wikipedia.org

While specific examples employing this compound were not identified, these established synthetic strategies provide clear pathways for the incorporation of the 2,2-difluoroethylamino moiety into a tetrahydroisoquinoline scaffold, enabling the exploration of their potential pharmaceutical applications.

Applications in Agrochemical Development and Emerging Industrial Uses

N-Benzyl-2,2-difluoroethanamine Derivatives as Intermediates for Agrochemical Active Substances

The incorporation of fluorine atoms into the molecules of active agrochemical substances can significantly enhance their efficacy, stability, and target specificity. nbinno.com Benzyl(2,2-difluoroethyl)amine acts as a key building block in this process. The benzyl (B1604629) group serves as a temporary protecting group for the amine, preventing unwanted side reactions during the initial stages of a multi-step synthesis. Once the core structure of the target molecule is assembled, the benzyl group can be removed to reveal the reactive amine, allowing it to be integrated into the final active substance.

Derivatives of 2,2-difluoroethylamine (B1345623) are recognized as valuable intermediates for creating active substances used in agriculture. kangmei.com For instance, these intermediates are employed in the synthesis of certain herbicides and insecticides. smolecule.com The process often involves reacting the amine (after deprotection from its benzyl form) with other chemical precursors to build the final, complex pesticide molecule. The unique properties conferred by the difluoroethyl group can lead to agrochemicals with improved performance characteristics. nbinno.com

While specific public domain examples detailing the direct conversion of this compound to a named commercial fungicide or insecticide are proprietary, the general synthetic strategy is well-established in pesticide chemistry. The benzyl-protected amine provides a stable and reliable method for incorporating the CHF₂CH₂NH- fragment into novel pesticide candidates during their research and development phases. nbinno.commdpi.com

Table 1: Role of this compound in Agrochemical Synthesis

| Feature | Description | Reference |

|---|---|---|

| Function | Chemical Intermediate / Building Block | nbinno.comkangmei.com |

| Key Moiety | 2,2-difluoroethylamine (CHF₂CH₂NH₂) | kangmei.com |

| Protecting Group | Benzyl (C₆H₅CH₂) | mdpi.com |

| Application | Synthesis of active substances for agrochemicals (e.g., insecticides, herbicides) | smolecule.com |

| Advantage | Allows for the controlled introduction of the fluorine-containing group to enhance product efficacy and stability. | nbinno.com |

Potential in Integrated Circuits and Liquid Crystal Display Industries (derived from 2,2-difluoroethylamine utility)

The applications for this compound in the electronics sector are indirect and stem from the utility of its core component, 2,2-difluoroethylamine. kangmei.com In this context, this compound serves as a precursor or a more stable handling form for 2,2-difluoroethylamine, which is a colorless, water-soluble liquid. kangmei.com

In the integrated circuit and liquid crystal display (LCD) industries, fluorinated compounds are essential for various processes. Derivatives of 2,2-difluoroethylamine are noted as useful intermediates for these sectors. kangmei.com For example, 2-bromo-difluoro-ethylamine hydrochloride, a related derivative, is a key precursor for a new type of photo-acid generator (PAG). kangmei.com PAGs are critical components in the photolithography process used to etch patterns onto silicon wafers for integrated circuits.

Furthermore, the unique properties of fluorinated molecules are leveraged in the formulation of liquid crystal mixtures for displays. nih.gov While direct use of 2,2-difluoroethylamine is not specified, compounds with fluorinated alkyl groups are designed as components or additives in liquid crystal mixtures to fine-tune properties such as dielectric anisotropy, viscosity, and clearing point, which are critical for the performance of AR displays and other advanced optical devices. nih.gov The synthesis of such specialized molecules could potentially utilize 2,2-difluoroethylamine, derived from its benzyl-protected form, as a starting material.

Table 2: Potential Industrial Applications Derived from the 2,2-Difluoroethylamine Moiety

| Industry | Potential Application | Role of the 2,2-Difluoroethylamine Moiety | Reference |

|---|---|---|---|

| Integrated Circuits | Photolithography / Semiconductor Manufacturing | Precursor for synthesizing photo-acid generators (PAGs) or other specialized etching/cleaning agents. | kangmei.com |

| Liquid Crystal Displays (LCD) | Advanced Display Formulations | Building block for novel liquid crystal molecules or additives designed to optimize electro-optical properties. | kangmei.comnih.gov |

| Materials Science | Polymer Chemistry | Monomer or additive for creating advanced fluoropolymers with unique properties. | nbinno.comsmolecule.com |

Future Research Directions and Emerging Trends

Stereoselective Synthesis of N-Benzyl-2,2-difluoroethanamine and its Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of N-Benzyl-2,2-difluoroethanamine and its analogues is a critical area for future research. While various strategies exist for the synthesis of chiral amines, their application to gem-difluorinated compounds presents unique challenges. Future work will likely focus on asymmetric hydrogenation of corresponding enamines or the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. The nucleophilic addition of amines to epoxyalcohols, a method that has proven effective for the synthesis of a variety of aminoalcohols, could be adapted for the stereoselective synthesis of N-Benzyl-2,2-difluoroethanamine derivatives. nih.gov The use of a Lewis acid catalyst, such as lithium perchlorate, could enhance both the yield and stereoselectivity of the oxirane ring-opening by the amine. nih.gov Furthermore, the development of novel chiral catalysts specifically designed for the asymmetric synthesis of fluorinated amines is a promising direction.

Late-Stage Difluoromethylation in Complex Molecule Synthesis and Bioconjugation

The introduction of a difluoromethyl group into a complex molecule at a late stage of its synthesis is a powerful strategy for rapidly generating analogues with potentially improved pharmacological properties. semanticscholar.orgresearchgate.net The difluoromethyl group can act as a lipophilic bioisostere for hydroxyl or thiol groups, influencing properties such as metabolic stability and binding affinity. e-century.us Future research will likely explore the use of N-Benzyl-2,2-difluoroethanamine derivatives as synthons for late-stage difluoromethylation. This could involve the development of novel reagents and methodologies that allow for the selective transfer of the difluoroethylamino moiety to a variety of substrates. acs.orgcornell.edu Moreover, the application of these methods in bioconjugation, the process of linking molecules to biomolecules such as proteins, is an exciting emerging trend. researchgate.net The unique properties of the difluoromethyl group could be harnessed to create novel bioconjugates with enhanced stability and functionality. nih.gov

Green Chemistry Approaches for Sustainable Production of N-Benzyl-2,2-difluoroethanamine

As the principles of green chemistry become increasingly important in chemical manufacturing, the development of sustainable methods for the production of N-Benzyl-2,2-difluoroethanamine is a key research objective. Traditional synthetic routes often involve harsh reagents and generate significant waste. walisongo.ac.id Future research will focus on the development of greener alternatives, such as biocatalytic methods that utilize enzymes to perform chemical transformations with high selectivity and under mild conditions. manchester.ac.uk For instance, the coupling of an alcohol dehydrogenase and an amine dehydrogenase in the presence of ammonia (B1221849) could provide a clean route to amines from readily available alcohols. manchester.ac.uk Additionally, the use of more environmentally benign solvents and reagents, as well as the development of catalytic processes that minimize waste, will be crucial. rsc.orgrsc.org Mechanochemical methods, which involve reactions conducted by grinding solids together in the absence of a solvent, also offer a promising avenue for the sustainable synthesis of fluorinated imines, which can be precursors to the target amine. mdpi.com

Exploration of Novel Biological Activities of N-Benzyl-2,2-difluoroethanamine Derivatives

The incorporation of fluorine into organic molecules can have a profound impact on their biological activity. While the parent N-Benzyl-2,2-difluoroethanamine may exhibit certain properties, the synthesis and screening of a diverse library of its derivatives could lead to the discovery of novel therapeutic agents. The N-benzyl moiety is a common scaffold in many biologically active compounds, and its combination with the difluoroethyl group could lead to unique pharmacological profiles. researchgate.netresearchgate.net Future research will involve the systematic modification of the N-Benzyl-2,2-difluoroethanamine structure and the evaluation of the resulting derivatives for a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. nih.govnih.govchemmethod.com For example, derivatives of N-benzyl-1H-benzimidazol-2-amine have shown promising antileishmanial activity. nih.gov The exploration of N-benzyl-2,2,2-trifluoroacetamide has revealed good antifungal and moderate antibacterial activity. researchgate.net

Advanced Computational Design and Virtual Screening of Novel Fluorinated Amine Architectures

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov In the context of N-Benzyl-2,2-difluoroethanamine, these methods can be used to design novel derivatives with enhanced biological activity and to predict their properties. nih.gov Future research will leverage advanced computational techniques, such as quantum mechanics and molecular dynamics simulations, to gain a deeper understanding of how the difluoromethyl group influences molecular conformation and interactions with biological targets. mdpi.com Virtual screening of large compound libraries containing the N-Benzyl-2,2-difluoroethanamine scaffold against various protein targets can accelerate the identification of promising lead compounds for further experimental investigation. mdpi.com This in silico approach can significantly reduce the time and cost associated with drug discovery and development. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl(2,2-difluoroethyl)amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation. For example, Cs₂CO₃-promoted alkylation of 4-[(2,2-difluoroethyl)amino] furan-2(5H)-ones with benzyl chlorides can be adapted, where temperature (60–80°C) and base strength critically affect regioselectivity and yield . Solvent choice (e.g., DMF or THF) and stoichiometric ratios of reactants should be optimized to minimize side products like N-overalkylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments and confirms substitution patterns (δ -120 to -140 ppm for CF₂ groups).

- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in structurally analogous benzylamine-metal complexes .

Q. How can researchers ensure high purity of this compound, particularly for biological assays?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane.

- Recrystallization : Polar aprotic solvents (e.g., acetonitrile) yield crystals with >98% purity .

- Analytical QC : HPLC with UV detection (λ = 254 nm) and comparison to deuterated amine standards .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatility and potential amine vapors.

- Spill Management : Neutralize with dilute acetic acid and absorb with vermiculite .

Advanced Research Questions

Q. How does the 2,2-difluoroethyl group influence the compound’s electronic properties and binding affinity in biological systems?

- Methodological Answer : Fluorine’s strong electronegativity reduces electron density on the adjacent amine, lowering pKa (~8.5 vs. ~10.2 for non-fluorinated analogs) and enhancing membrane permeability. This effect is critical in receptor-ligand docking studies, where fluorine’s stereoelectronic properties improve binding specificity .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Pd/C or Ni catalysts with chelating ligands (e.g., BINAP) improve selectivity for C–N bond formation.

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states in Suzuki-Miyaura couplings .

Q. How can computational modeling predict the metabolic stability of this compound?

- Methodological Answer :

- DFT Calculations : Assess oxidation potentials at the difluoroethyl moiety to predict susceptibility to cytochrome P450 enzymes.

- MD Simulations : Model interactions with hepatic enzymes using software like Schrödinger Suite, referencing fluorinated drug datasets .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., boiling points) for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.